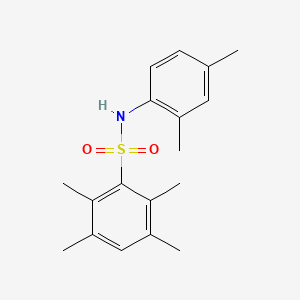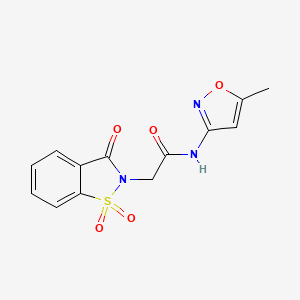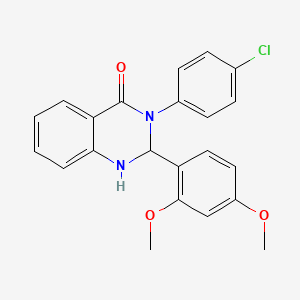![molecular formula C12H14BrN3O2 B5168785 3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as BDA-410, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinediones and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a key role in the regulation of gene expression and are often dysregulated in cancer and other diseases. This compound binds to the acetyl-lysine recognition site of BET proteins, preventing them from binding to their target genes and thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models. It has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is its potency and selectivity for BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, its low solubility and stability can make it difficult to work with in lab experiments. Additionally, its high cost and limited availability can be a barrier to its widespread use.
Orientations Futures
There are many potential future directions for the study of 3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods that can improve the yield and scalability of the compound. Another area of interest is the development of novel therapeutics based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of disease.
Méthodes De Synthèse
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 4-bromoaniline with dimethyl malonate, followed by cyclization and reduction. The yield of this synthesis method is reported to be around 30%.
Applications De Recherche Scientifique
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against the protein-protein interaction between bromodomains and acetylated histones. This makes it a promising candidate for the development of novel therapeutics for cancer and other diseases.
Propriétés
IUPAC Name |
3-(4-bromoanilino)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVBEXDMKBYGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)


![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)

![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)
